molecular formula C20H29N7O B12245651 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B12245651
M. Wt: 383.5 g/mol
InChI Key: RNHRQMJPPSHRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex heterocyclic compound It features a unique structure combining an imidazo[1,2-b]pyridazinyl moiety with an oxadiazolylmethyl piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves multiple steps. The key steps include:

    Formation of the imidazo[1,2-b]pyridazinyl moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxadiazolylmethyl group: This step typically involves the formation of the oxadiazole ring followed by its attachment to the piperazine ring.

    Final coupling: The final step involves coupling the two major fragments under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the imidazo[1,2-b]pyridazinyl and oxadiazolyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazines: These compounds share the imidazo[1,2-b]pyridazinyl core and have similar biological activities.

    Oxadiazoles: Compounds containing the oxadiazole ring are known for their diverse biological activities.

    Piperazines: Piperazine derivatives are widely studied for their pharmacological properties.

Uniqueness

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to its combination of these three distinct moieties. This unique structure imparts specific biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C20H29N7O

Molecular Weight

383.5 g/mol

IUPAC Name

5-[[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C20H29N7O/c1-14(2)19-22-18(28-24-19)13-25-8-10-26(11-9-25)17-7-6-16-21-15(20(3,4)5)12-27(16)23-17/h6-7,12,14H,8-11,13H2,1-5H3

InChI Key

RNHRQMJPPSHRTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NN4C=C(N=C4C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.